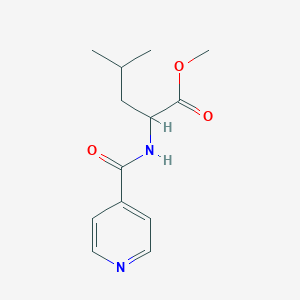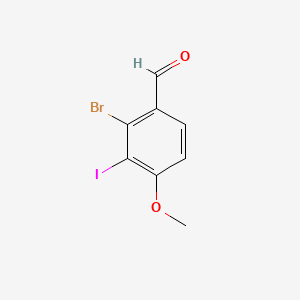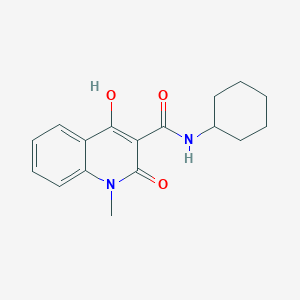![molecular formula C24H21N3S B12455271 2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)
2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Tert-butylphényl)-6-(naphtalène-2-yl)imidazo[2,1-b][1,3,4]thiadiazole est un composé hétérocyclique qui a suscité un intérêt considérable dans la recherche scientifique en raison de ses caractéristiques structurelles uniques et de ses applications potentielles. Ce composé se caractérise par la présence d’un noyau imidazo[2,1-b][1,3,4]thiadiazole, qui est fusionné avec un cycle naphtalène et substitué par un groupe tert-butylphényle. La combinaison de ces éléments structurels confère au composé des propriétés chimiques et physiques distinctes, ce qui en fait un sujet d’étude précieux dans divers domaines.
Méthodes De Préparation
La synthèse du 2-(4-Tert-butylphényl)-6-(naphtalène-2-yl)imidazo[2,1-b][1,3,4]thiadiazole implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau imidazo[2,1-b][1,3,4]thiadiazole : Cela peut être réalisé par cyclisation de dérivés de thiosemicarbazide appropriés avec des α-halocétones en conditions acides ou basiques.
Introduction du cycle naphtalène : Cette étape implique le couplage du noyau imidazo[2,1-b][1,3,4]thiadiazole avec un dérivé de naphtalène, souvent à l’aide de réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki ou de Heck.
Substitution par le groupe tert-butylphényle :
Les méthodes de production industrielle de ce composé peuvent impliquer l’optimisation de ces voies de synthèse pour améliorer le rendement, la pureté et la rentabilité. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Le 2-(4-Tert-butylphényl)-6-(naphtalène-2-yl)imidazo[2,1-b][1,3,4]thiadiazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de sulfoxydes ou de sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés réduits.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques, permettant l’introduction de divers groupes fonctionnels. Les réactifs courants pour ces réactions comprennent les halogènes, les agents alkylants et les nucléophiles tels que les amines ou les thiols.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils impliquent généralement des modifications des cycles aromatiques ou du noyau imidazo[2,1-b][1,3,4]thiadiazole.
Applications De Recherche Scientifique
Le 2-(4-Tert-butylphényl)-6-(naphtalène-2-yl)imidazo[2,1-b][1,3,4]thiadiazole possède un large éventail d’applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux composés hétérocycliques présentant des applications pharmaceutiques potentielles.
Biologie : Il a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires. Les chercheurs étudient ses interactions avec les cibles biologiques pour comprendre son mécanisme d’action et son potentiel thérapeutique.
Médecine : Le composé est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme composé de tête pour la conception de nouveaux agents thérapeutiques.
Industrie : Dans le secteur industriel, il est utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (DEL), en raison de ses propriétés électroniques uniques.
Mécanisme D'action
Le mécanisme d’action du 2-(4-Tert-butylphényl)-6-(naphtalène-2-yl)imidazo[2,1-b][1,3,4]thiadiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d’autres protéines, modulant leur activité et conduisant à divers effets biologiques. Par exemple, son activité anticancéreuse peut impliquer l’inhibition d’enzymes clés impliquées dans la prolifération cellulaire ou l’induction de l’apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies exactes dépendent du contexte biologique spécifique et de la nature des interactions du composé avec les composants cellulaires.
Comparaison Avec Des Composés Similaires
Le 2-(4-Tert-butylphényl)-6-(naphtalène-2-yl)imidazo[2,1-b][1,3,4]thiadiazole peut être comparé à d’autres composés similaires, tels que :
2-(4-Tert-butylphényl)-5-(4-biphénylyl)-1,3,4-oxadiazole : Ce composé partage une substitution tert-butylphényle similaire, mais il possède un noyau oxadiazole au lieu d’un noyau imidazo[2,1-b][1,3,4]thiadiazole. Les différences de structure du noyau entraînent des variations de réactivité chimique et d’activité biologique.
2-(4-Tert-butylphényl)-6-(naphtalène-2-yl)imidazo[1,2-a]pyridine : Ce composé présente une substitution naphtalène similaire, mais il présente un noyau imidazo[1,2-a]pyridine
2-(4-Tert-butylphényl)-6-(naphtalène-2-yl)imidazo[4,5-b]pyridine : Un autre composé similaire avec un noyau imidazo différent, conduisant à des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C24H21N3S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-6-naphthalen-2-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H21N3S/c1-24(2,3)20-12-10-17(11-13-20)22-26-27-15-21(25-23(27)28-22)19-9-8-16-6-4-5-7-18(16)14-19/h4-15H,1-3H3 |
Clé InChI |
LLYZGAKNDUFBHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C=C(N=C3S2)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B12455214.png)
![N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455225.png)


![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12455236.png)

![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
![4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12455266.png)

